POE (16) hydrogenated castor oil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

POE (16) Hydrogenated Castor Oil is a product that is commonly used as an emulsifier and co-emulsifier in lubricants and softener formulas . It is a liquid at 25°C and is dispersible in water . The main ingredient of the chemicals with the following CAS number: 61788-85-0 is POE (16) Hydrogenated Castor Oil .

Synthesis Analysis

The synthesis of hydrogenated castor oil involves a catalytic transfer hydrogenation process. This process involves adding hydrogen to the castor oil to produce hydrogenated castor oil with the addition of 10% Pd/C as the catalyst and glycerol as a hydrogen donor . The reaction occurs at a temperature of 178 °C for an hour .Molecular Structure Analysis

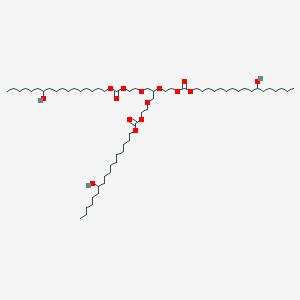

The molecular formula of POE (16) Hydrogenated Castor Oil is C63H122O15. It is a product of the reaction of glycerol tri-hydroxystearate with about 40 to 45 moles of ethylene oxide .Chemical Reactions Analysis

The main chemical reaction involved in the production of hydrogenated castor oil is the catalytic transfer hydrogenation of castor oil using glycerol-based reaction . The reaction involves the addition of hydrogen to the castor oil to produce hydrogenated castor oil .Physical And Chemical Properties Analysis

POE (16) Hydrogenated Castor Oil is a liquid at 25°C and is dispersible in water . It has a molecular weight of 1119.6 g/mol. The melting point of the hydrogenated castor oil is 65 °C .Wissenschaftliche Forschungsanwendungen

Bio-Based Raw Material for Industrial Applications

Castor oil, from which POE (16) hydrogenated castor oil is derived, is increasingly becoming an important bio-based raw material for industrial applications . The oil is non-edible and can be extracted from castor seeds from the castor plant belonging to the family Euphorbiaceae . The oil is a mixture of saturated and unsaturated fatty acid esters linked to a glycerol .

Production of Functional Materials

Castor oil is a potential renewable resource for the production of functional materials . The presence of hydroxyl group, a double bond, carboxylic group and a long chain hydrocarbon in ricinoleic acid (a major component of the oil), offer several possibilities of transforming it into a variety of materials .

Synthesis of Nanomaterials

Castor oil or ricinoleic acid can be used as a green capping agent in the synthesis of nanomaterials . This is due to the presence of the three functional groups in the acid, which are crucial towards the versatility of the oil for the production of a variety of castor oil-based products .

Surfactant in Emulsions and Microemulsions

POE (16) hydrogenated castor oil is commonly used as a surfactant in emulsions and microemulsions. This property makes it useful in a wide range of scientific experiments.

Encapsulation of Active Ingredients for Drug Delivery Systems

POE (16) hydrogenated castor oil can be used to encapsulate active ingredients for drug delivery systems. This is particularly useful in the pharmaceutical industry where controlled release of drugs is often required.

Production of Biomaterials

The surfactant is also used in the synthesis of biomaterials. This includes the production of biodegradable materials that have a wide range of applications in various fields such as medicine, agriculture, and environmental science.

Wirkmechanismus

Target of Action

POE (16) Hydrogenated Castor Oil, also known as PEG-40 Hydrogenated Castor Oil, is a non-ionic surfactant . It is primarily used as an emulsifier and co-emulsifier in various applications . Its primary targets are the lipid components of cell membranes, where it acts to increase solubility and improve dispersion .

Mode of Action

POE (16) Hydrogenated Castor Oil interacts with its targets by reducing the surface tension between two immiscible phases, such as oil and water . This allows for the formation of stable mixtures or emulsions, enhancing the solubility and dispersion of oil-soluble substances in aqueous environments .

Biochemical Pathways

It is known that polyether compounds like this are highly susceptible to degradation by molecular oxygen, due to the labile nature of protons at α-carbon atoms of the ether bond . This suggests that it may influence oxidative pathways in the body.

Pharmacokinetics

A study on hydrogenated castor oil, a related compound, showed distinct pharmacokinetic characteristics . The deposition of hydroxystearic acid (HSA) and its metabolites was detected in abdominal fat and other body lipids . The composition of HCO-derived hydroxy fatty acids in rat lipids differed over time

Result of Action

The primary result of POE (16) Hydrogenated Castor Oil’s action is the formation of stable emulsions, which can enhance the solubility and dispersion of oil-soluble substances in aqueous environments . This can improve the delivery and absorption of various compounds, particularly in pharmaceutical and cosmetic applications .

Action Environment

The efficacy and stability of POE (16) Hydrogenated Castor Oil can be influenced by various environmental factors. For instance, its emulsifying properties can be affected by the pH and temperature of the environment . Additionally, its susceptibility to oxidative degradation suggests that exposure to oxygen and light could potentially influence its stability and action .

Safety and Hazards

Zukünftige Richtungen

The main ingredient of the chemicals with the following CAS number: 61788-85-0 is POE (16) Hydrogenated Castor Oil. Products created in response to dynamic market growth . The use of crude and refined glycerol as hydrogen donors in the production of hydrogenated castor oil is a significant development .

Eigenschaften

IUPAC Name |

2-[1,3-bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H122O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h57-60,64-66H,4-56H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBFFGDAUVBFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)OCCOC(=O)OCCCCCCCCCCC(CCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H122O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1119.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1,3-Bis[2-(11-hydroxyheptadecoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadecyl carbonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.